11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a pentanoyl side chain, contributing to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate aminobenzophenone derivative with a suitable reagent to form the benzodiazepine core.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated dimethoxybenzene derivative and a strong base.
Addition of the Pentanoyl Side Chain: The pentanoyl side chain is added via an acylation reaction, typically using pentanoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and sleep disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.
Flurazepam: A long-acting benzodiazepine used for the treatment of insomnia.
Uniqueness
11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the dimethoxyphenyl group and the pentanoyl side chain, which may contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
312621-17-3 |
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Molecular Formula |
C28H34N2O4 |
Molecular Weight |
462.6g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H34N2O4/c1-6-7-12-25(32)30-22-11-9-8-10-20(22)29-21-16-28(2,3)17-23(31)26(21)27(30)19-14-13-18(33-4)15-24(19)34-5/h8-11,13-15,27,29H,6-7,12,16-17H2,1-5H3 |
InChI Key |
MFDJGQSEJUUCFY-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=C(C=C4)OC)OC |
Canonical SMILES |
CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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